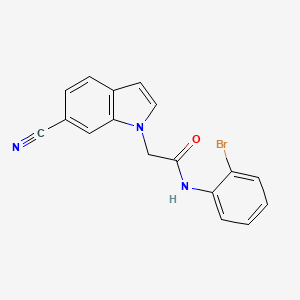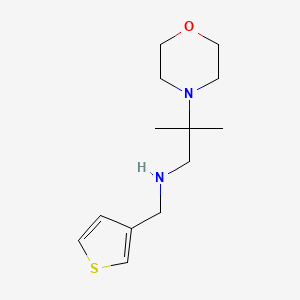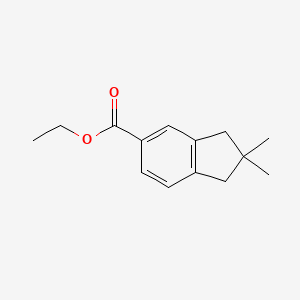
Ethyl 2,2-dimethyl-2,3-dihydro-1H-indene-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2,2-dimethyl-2,3-dihydro-1H-indene-5-carboxylate is an organic compound belonging to the class of indene derivatives. Indene derivatives are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structure, which includes an indene core with ethyl and dimethyl substituents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,2-dimethyl-2,3-dihydro-1H-indene-5-carboxylate typically involves the reaction of 2,2-dimethyl-2,3-dihydro-1H-indene-5-carboxylic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:
2,2-dimethyl-2,3-dihydro-1H-indene-5-carboxylic acid+ethanol→Ethyl 2,2-dimethyl-2,3-dihydro-1H-indene-5-carboxylate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can facilitate the esterification process. The reaction mixture is typically heated to around 70-80°C and maintained under these conditions until the reaction is complete.
化学反应分析
Types of Reactions
Ethyl 2,2-dimethyl-2,3-dihydro-1H-indene-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of 2,2-dimethyl-2,3-dihydro-1H-indene-5-carboxylic acid.
Reduction: Formation of 2,2-dimethyl-2,3-dihydro-1H-indene-5-methanol.
Substitution: Formation of various substituted indene derivatives depending on the nucleophile used.
科学研究应用
Ethyl 2,2-dimethyl-2,3-dihydro-1H-indene-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Ethyl 2,2-dimethyl-2,3-dihydro-1H-indene-5-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins.
相似化合物的比较
Ethyl 2,2-dimethyl-2,3-dihydro-1H-indene-5-carboxylate can be compared with other indene derivatives such as:
- Mthis compound
- 2,3-dihydro-1H-indene-5-carboxylic acid
- 2,2-dimethyl-2,3-dihydro-1H-indene-5-methanol
These compounds share a similar indene core but differ in their substituents, which can influence their chemical properties and applications
属性
分子式 |
C14H18O2 |
|---|---|
分子量 |
218.29 g/mol |
IUPAC 名称 |
ethyl 2,2-dimethyl-1,3-dihydroindene-5-carboxylate |
InChI |
InChI=1S/C14H18O2/c1-4-16-13(15)10-5-6-11-8-14(2,3)9-12(11)7-10/h5-7H,4,8-9H2,1-3H3 |
InChI 键 |
ZKAAWFVTYPVUCW-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC2=C(CC(C2)(C)C)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S,3aR,6aS)-2-((R)-2-((R)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoyl)-N-((3R)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl)octahydrocyclopenta[c]pyrrole-1-carboxamide](/img/structure/B14891367.png)
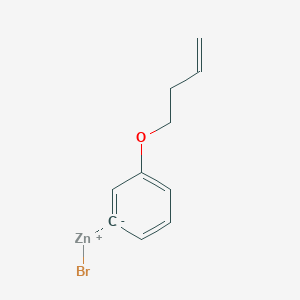

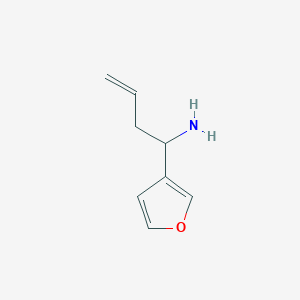
![4-[(sec-Butyloxy)methyl]-3-fluorophenylZinc bromide](/img/structure/B14891394.png)
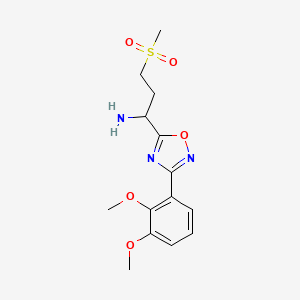
![(2S)-N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-N,4-dimethyl-2-[[(2S)-2-sulfanyl-4-(3,4,4-trimethyl-2,5-dioxoimidazolidin-1-yl)butanoyl]amino]pentanamide](/img/structure/B14891401.png)
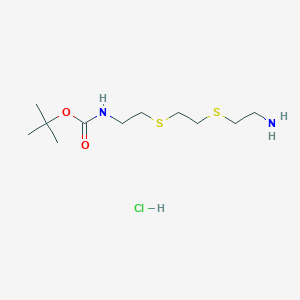
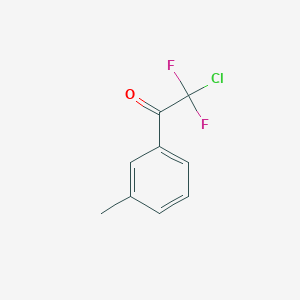
![6-[(2-methylpropyl)sulfonyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B14891430.png)
